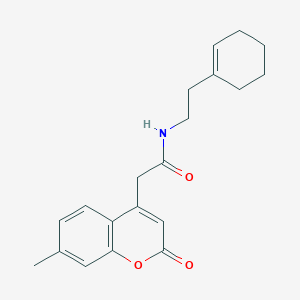

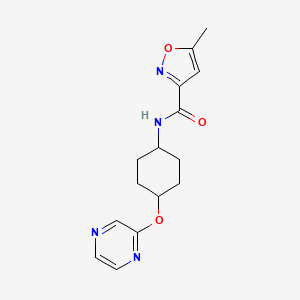

![molecular formula C17H22N4O B2940723 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide CAS No. 2034323-06-1](/img/structure/B2940723.png)

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I and has shown potential as an anti-cancer agent.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Novel Compounds

A series of novel pyrazolopyrimidines derivatives were synthesized, showcasing a methodological approach in creating compounds with potential anticancer and anti-5-lipoxygenase agents. This involved the condensation of carboxamide with aromatic aldehydes, demonstrating the compound's utility in creating biologically active molecules (Rahmouni et al., 2016).

Anticancer Agent Development

Further research into the synthesis of pyrazole derivatives highlighted their potential as anticancer agents. The study focused on the design, synthesis, and evaluation of these compounds for their cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication. Molecular docking studies provided insight into the binding modes of these compounds, suggesting their utility in cancer therapy (Alam et al., 2016).

Antimicrobial Applications

The development of thiazole-aminopiperidine hybrid analogues demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, showcasing the compound's role in addressing global health challenges such as tuberculosis. The synthesis and biological evaluation of these compounds highlighted their potential as new therapeutic agents (Jeankumar et al., 2013).

Antiviral Activities

Research into pyridopyrazolotriazines illustrated the compound's applicability in creating antiviral agents. The synthesis and characterization of these compounds revealed their potential activities against viruses, contributing to the ongoing search for effective antiviral drugs (Attaby et al., 2007).

Novel Synthesis Methods

The compound has also been used in innovative synthesis methods, such as the creation of pyrazolo[1,5-a]pyridines and isoxazoles, showcasing its versatility in organic synthesis and the potential for discovering new compounds with various biological activities (Tamura et al., 1973).

Mecanismo De Acción

Target of Action

The primary target of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide is the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . ROCK kinases play a crucial role in various cellular processes such as cell contraction, motility, proliferation, and apoptosis.

Mode of Action

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide inhibits the kinase activity of both ROCK-I and ROCK-II in vitro . The inhibition is reversed by ATP in a competitive manner, suggesting that the compound inhibits the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK kinases by N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide affects various biochemical pathways. For instance, it can lead to the abolition of stress fibers in cells . .

Pharmacokinetics

Related compounds such as [3h]y-30141 are taken up by cells in a temperature- and time-dependent and saturable manner, suggesting a carrier-mediated facilitated diffusion

Result of Action

The inhibition of ROCK kinases by N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide can lead to various molecular and cellular effects. For instance, it can abolish stress fibers in cells . The g1-s phase transition of the cell cycle and cytokinesis are little affected at the concentration that abolishes stress fibers .

Action Environment

The action, efficacy, and stability of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells

Propiedades

IUPAC Name |

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(15-4-2-1-3-5-15)19-10-11-21-13-16(12-20-21)14-6-8-18-9-7-14/h6-9,12-13,15H,1-5,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVMRDXYSNNNQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)

![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)

![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)

![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)